molecular formula C12H12N4O4 B2466878 3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034309-70-9

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2466878
CAS No.: 2034309-70-9
M. Wt: 276.252
InChI Key: GGKYPLNCVHSNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups, including a pyrazine ring, an azetidine ring, and an oxazolidine ring . Pyrazine is a heterocyclic aromatic organic compound, while azetidine and oxazolidine are types of heterocyclic amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that azetidin-2-one derivatives have been synthesized as part of the development of new antibiotics . The azetidin-2-one ring is a key component of life-saving penicillin and cephalosporin antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The rigidity of spirocyclic compounds, such as this one, often leads to a decrease in the conformational entropy penalty when interacting with potential molecular targets .

Scientific Research Applications

Tautomerism and Structural Analysis

Research on compounds related to "3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione" involves studying their tautomeric forms and structural characteristics. For instance, the study of benzoid–quinoid tautomerism in Schiff bases and their structural analogs, including azomethine imides, has provided insights into the existence of these compounds in planar tricarbonyl tautomeric forms stabilized by intramolecular hydrogen bonding. This structural analysis contributes to a deeper understanding of the chemical properties and reactivity of such compounds (Popova et al., 2016).

Agricultural Fungicides

Derivatives similar to the mentioned compound have been developed into new classes of agricultural fungicides. Famoxadone, a compound within the oxazolidinone class, demonstrates excellent control over plant pathogens, showcasing the potential of such derivatives in improving agricultural productivity and plant health (Sternberg et al., 2001).

Chemical Synthesis and Transformations

The exploration of oxazolidine-2,4-diones and their synthetic pathways has been a subject of interest. Research into flash vacuum pyrolysis of these compounds at high temperatures has revealed mechanisms for CO2 extrusion, offering valuable insights into high-temperature chemical reactions and the formation of related structures (Aitken & Thomas, 2002).

Synthetic Methodologies

Innovative synthetic methodologies involving 1,3-oxazolidine-2,4-diones have been developed for the preparation of compounds with potential pharmaceutical applications. These methodologies include versatile synthesis techniques and the exploration of new reaction pathways, demonstrating the compound's utility in organic synthesis (Merino et al., 2010).

Photophysical Properties

The study of photochromic azomethine imines based on 5-phenylpyrazolidin-3-one reveals interesting photophysical properties, such as reversible isomerization under light exposure and interaction with ions. These findings open up possibilities for developing new materials with light-responsive characteristics (Bren et al., 2018).

Future Directions

The future directions for this compound could involve further development and testing for potential biological activity. The molecular interactions of derivatized conjugates in docking studies could reveal their suitability for further development .

Properties

IUPAC Name

3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYPLNCVHSNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.